5-Bromo-1-fluoro-2,3-dimethylbenzene
Overview
Description
5-Bromo-1-fluoro-2,3-dimethylbenzene (BFDMB) is a compound belonging to the family of fluoroalkylbenzenes. It is a colorless liquid with a strong odor and a boiling point of 109.2°C. BFDMB is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has been widely studied for its unique chemical, biochemical and physiological properties.
Safety and Hazards
Mechanism of Action
Target of Action
As a derivative of benzene, it is likely to interact with various biological targets via electrophilic aromatic substitution .
Mode of Action
The compound’s mode of action involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 : The electrophile (in this case, the bromine or fluorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with its targets while maintaining the stability of the aromatic ring .
Biochemical Pathways
The compound’s electrophilic aromatic substitution mechanism suggests that it could potentially influence pathways involving aromatic compounds .
Pharmacokinetics
- Absorption and Distribution : Given its lipophilic nature (LogP = 3.90 ), the compound is likely to be absorbed and distributed in fatty tissues.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-fluoro-2,3-dimethylbenzene. For instance, the compound is practically insoluble in water (0.018 g/L at 25 ºC ), suggesting that its bioavailability and action may be influenced by the hydration status of the environment. Additionally, the compound’s stability may be affected by temperature, as it has a boiling point of 205.0±35.0 °C at 760 mmHg .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-fluoro-2,3-dimethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile due to the presence of the bromine and fluorine substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity and function. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways by modifying the activity of key signaling proteins. It may also affect gene expression by interacting with transcription factors or other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding may involve covalent interactions or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound can also induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including potential cytotoxicity or adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce toxic or adverse effects. These effects may include alterations in liver and kidney function, changes in blood biochemistry, and histopathological changes in various tissues. It is important to determine the threshold dose at which these effects occur to establish safe exposure levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may undergo further biotransformation reactions, such as conjugation with glucuronic acid or sulfate, to enhance their excretion from the body. The compound’s metabolism can affect the levels of other metabolites and influence overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. Its distribution can also be influenced by factors such as blood flow and tissue perfusion .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Its localization can also influence its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
5-bromo-1-fluoro-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJBSZYQBRDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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